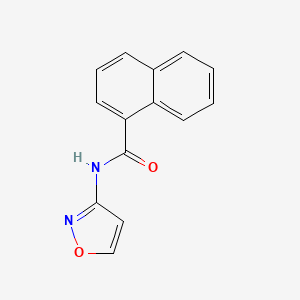![molecular formula C20H18N2O3S B4821044 4-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4821044.png)
4-[(benzylamino)sulfonyl]-N-phenylbenzamide
描述
4-[(Benzylamino)sulfonyl]-N-phenylbenzamide, commonly known as BAPSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BAPSB is a sulfonamide-based compound that has been synthesized using various methods, and its unique structural properties make it a promising candidate for a range of applications in the field of biochemistry and physiology.
作用机制
The mechanism of action of BAPSB involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes. BAPSB binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BAPSB has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, modulation of ion channel activity, and inhibition of cancer cell growth. Additionally, BAPSB has been found to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
BAPSB has several advantages for lab experiments, including its high yield of synthesis, its ability to inhibit protein kinase CK2, and its potential applications in the development of anticancer drugs. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its efficacy and safety in vivo.
未来方向
There are several future directions for the use of BAPSB in scientific research, including its potential applications in the development of anticancer drugs, its use as a tool for the study of ion channel function, and its potential use in the treatment of various diseases, including neurological disorders. Additionally, further research is needed to determine the safety and efficacy of BAPSB in vivo and its potential use in clinical trials.
Conclusion:
In conclusion, BAPSB is a sulfonamide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to inhibit protein kinase CK2, modulate ion channel activity, and inhibit cancer cell growth makes it a promising candidate for a range of applications in the field of biochemistry and physiology. However, further research is needed to determine its safety and efficacy in vivo and its potential use in clinical trials.
科学研究应用
BAPSB has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to inhibit the activity of protein kinase CK2, a protein that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BAPSB has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, BAPSB has been found to modulate the activity of ion channels, which are important for the regulation of various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.
属性
IUPAC Name |
4-(benzylsulfamoyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)26(24,25)21-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMESDJATUEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4820961.png)
![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4820962.png)
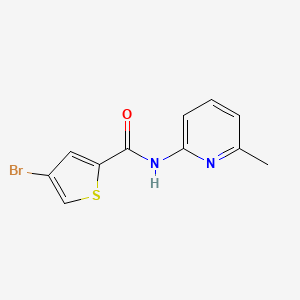
![5-(2-chlorobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820983.png)
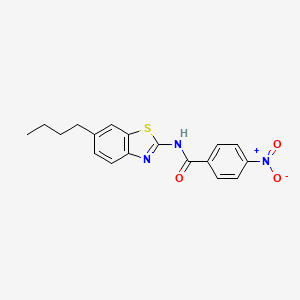
![1-benzyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4820997.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4821004.png)
![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4821019.png)
![6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4821024.png)
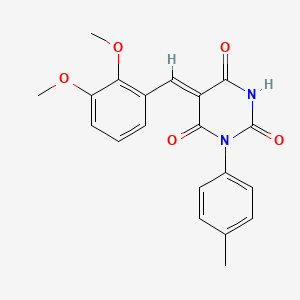
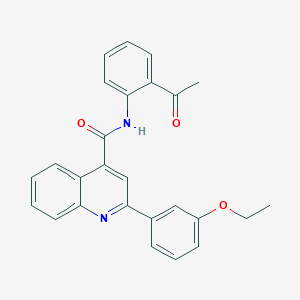
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)
